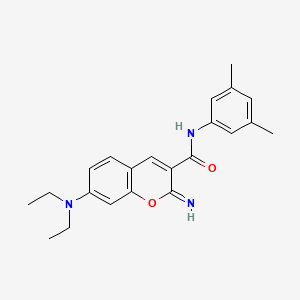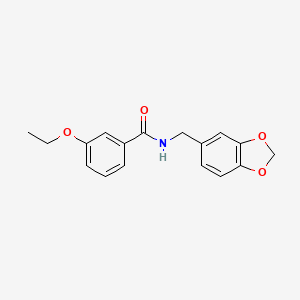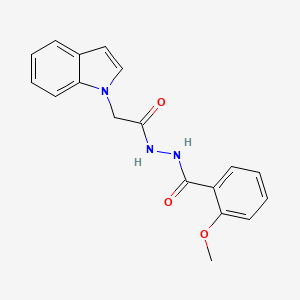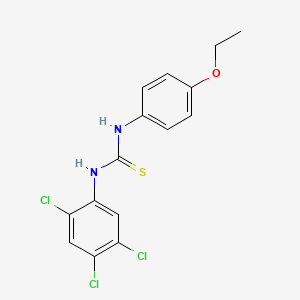
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
Overview
Description
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, also known as DAPH-12, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential use in various scientific research applications, including as a fluorescent probe and as a modulator of calcium signaling.
Mechanism of Action
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide modulates calcium signaling by inhibiting the activity of the inositol 1,4,5-trisphosphate receptor (IP3R), which is responsible for releasing calcium from intracellular stores. 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide binds to a specific site on the IP3R and stabilizes it in a closed conformation, preventing the release of calcium. This results in a decrease in intracellular calcium levels and a subsequent decrease in calcium-dependent signaling pathways.
Biochemical and Physiological Effects:
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in animal models. It has been shown to reduce the production of inflammatory cytokines and to protect neurons from oxidative stress and excitotoxicity. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is a useful tool for studying calcium signaling and has been shown to have anti-inflammatory and neuroprotective effects. However, its use in lab experiments is limited by its relatively low potency and poor solubility in aqueous solutions. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have off-target effects on other calcium channels, which can complicate its use as a specific modulator of IP3R activity.
Future Directions
Despite its limitations, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide remains a promising candidate for the treatment of neurodegenerative diseases and as a tool for studying calcium signaling. Future research should focus on improving the potency and solubility of 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide, as well as developing more specific modulators of IP3R activity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide and its potential therapeutic applications.
Scientific Research Applications
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been used in various scientific research applications, including as a fluorescent probe for the detection of calcium ions in cells. It has also been studied for its potential use as a modulator of calcium signaling in neurons. Additionally, 7-(diethylamino)-N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has been shown to have anti-inflammatory and neuroprotective effects in animal models, making it a potential candidate for the treatment of neurodegenerative diseases.
properties
IUPAC Name |
7-(diethylamino)-N-(3,5-dimethylphenyl)-2-iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-5-25(6-2)18-8-7-16-12-19(21(23)27-20(16)13-18)22(26)24-17-10-14(3)9-15(4)11-17/h7-13,23H,5-6H2,1-4H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROQXZXOSXHCWNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-{2-cyano-3-[(2-furylmethyl)amino]-3-oxo-1-propen-1-yl}benzoate](/img/structure/B4733214.png)
![1-benzyl-5-(3-methoxyphenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4733215.png)
![3,6-dimethyl-N-(1-methyl-3-phenylpropyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4733228.png)
![N-(4-chloro-2-fluorophenyl)-N'-[1-(2,4-dimethylphenyl)ethyl]urea](/img/structure/B4733234.png)
![N-{[(2-oxo-2-phenylethyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B4733252.png)


![6-[(2,6-dimethyl-1-piperidinyl)sulfonyl]-4-methyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B4733281.png)
![ethyl 4-amino-2-({2-[4-(aminocarbonyl)-1-piperidinyl]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B4733286.png)


![N-(2-chloro-4-methylphenyl)-N'-[2-(2-methoxyphenoxy)ethyl]urea](/img/structure/B4733301.png)

![ethyl (5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl)acetate](/img/structure/B4733314.png)